Butyl 2-decenoate

Description

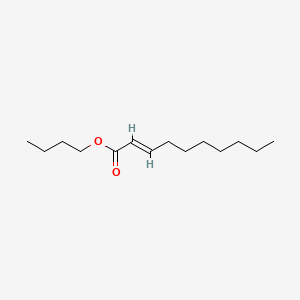

Structure

2D Structure

3D Structure

Properties

CAS No. |

7492-45-7 |

|---|---|

Molecular Formula |

C14H26O2 |

Molecular Weight |

226.35 g/mol |

IUPAC Name |

butyl dec-2-enoate |

InChI |

InChI=1S/C14H26O2/c1-3-5-7-8-9-10-11-12-14(15)16-13-6-4-2/h11-12H,3-10,13H2,1-2H3 |

InChI Key |

DTCZJIDFDTTXSG-UHFFFAOYSA-N |

SMILES |

CCCCCCCC=CC(=O)OCCCC |

Isomeric SMILES |

CCCCCCC/C=C/C(=O)OCCCC |

Canonical SMILES |

CCCCCCCC=CC(=O)OCCCC |

density |

0.877-0.883 |

Other CAS No. |

343616-49-9 7492-45-7 |

physical_description |

Colourless liquid; Powerful, fatty, fruity aroma |

solubility |

Soluble in most fixed oils; Insoluble in water Soluble (in ethanol) |

Origin of Product |

United States |

Natural Occurrence and Biosynthesis Research

Elucidation of Natural Distribution in Biological Systems

The natural occurrence of Butyl 2-decenoate is a subject of ongoing scientific investigation. While its detection can be challenging, various analytical methods are employed to identify its presence in different biological contexts.

The identification of this compound in the complex matrix of plant and fruit volatiles presents a significant analytical challenge. Some databases assert that the compound is not found in nature. thegoodscentscompany.com However, its isomer-unspecified form is recognized as a flavoring agent with characteristic fruity, green, and fatty notes reminiscent of peach and apricot, suggesting a possible, if trace, natural occurrence. wikipedia.org

The definitive identification of such esters relies on sophisticated analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS). This method separates volatile compounds from a sample, which are then ionized and fragmented to produce a unique mass spectrum, or "fingerprint," allowing for structural elucidation. The presence of related esters, such as Ethyl (E)-2-decenoate, has been confirmed in a variety of fruits including apples, pears, grapes, and passion fruit, lending credence to the possibility that 2-decenoic acid esters are components of fruit aromas. thegoodscentscompany.com The challenge lies in detecting minor constituents like this compound amidst more abundant volatile compounds.

Table 1: Research Findings on Related 2-Decenoate Esters in Fruits This table is interactive. Users can sort data by clicking on the headers.

| Compound | Found In | Reference |

|---|---|---|

| Ethyl (E)-2-decenoate | Apple, Pear, Cocoa, Grape, Papaya, Strawberry | thegoodscentscompany.com |

| This compound (isomer unspecified) | Flavoring agent with notes of Peach, Apricot, Walnut | wikipedia.org |

Semiochemicals are critical for communication among insects, mediating behaviors such as mating and aggregation. While many esters serve as pheromones, the specific role of this compound is not firmly established in scientific literature. Research has predominantly focused on its structural isomers.

For instance, esters of 2-butanol (B46777) and various fatty acids are known pheromone components for species in the Zygaenidae family of moths. researchgate.net Specifically, 2-butyl (7Z)-dodecenoate has been identified as a key sex pheromone component for the plum moth, Illiberis rotundata. researchgate.net Similarly, 1-methylbutyl decanoate (B1226879) (an isomer of butyl decanoate) is a component of the pheromone blend for the bagworm moth, Oiketicus kirbyi. researchgate.net

These findings highlight a paradigm where the specific chirality and structure of the alcohol and acid moieties are crucial for biological activity. Although related isomers are potent semiochemicals, there is a lack of direct evidence identifying this compound as a pheromone or attractant. This represents a gap in current chemoecological knowledge and an area for future investigation.

Direct microbial synthesis of this compound has not been documented in existing research. However, studies have demonstrated the successful microbial production of its key chemical precursor, trans-2-decenoic acid. researchgate.netacs.org Genetically engineered strains of Escherichia coli have been developed to convert decanoic acid into trans-2-decenoic acid with high efficiency. acs.org

Furthermore, the capability of microorganisms to perform the necessary esterification is well-known. Microbial consortia have been engineered to produce other short-chain esters, such as butyl butyrate (B1204436), from simple sugars. researchgate.net These systems combine strains that produce an alcohol (like butanol) with strains that produce a carboxylic acid, and may include a third strain engineered to express an ester-forming enzyme like a lipase (B570770) or an alcohol O-acyltransferase (AAT). researchgate.net This modular approach suggests a viable pathway for the future bio-production of this compound by combining a butanol-producing microbe with an E. coli strain that synthesizes trans-2-decenoic acid and expresses a suitable esterifying enzyme.

Detection and Role in Insect Chemoecological Systems (e.g., as potential semiochemicals)

Biosynthetic Pathways and Precursor Studies

The formation of this compound is achieved through the esterification of its two precursors: 2-decenoic acid and butanol. This reaction can be catalyzed by specific enzymes. Understanding and optimizing the supply of these precursors is a key focus of metabolic engineering.

The biosynthesis of this compound is an esterification reaction catalyzed by enzymes, most notably lipases. evitachem.comresearchgate.net Lipases, which naturally hydrolyze fats, can run this reaction in reverse under low-water conditions. The mechanism involves a nucleophilic attack by the hydroxyl group of butanol on the electrophilic carbonyl carbon of 2-decenoic acid. This forms a tetrahedral intermediate, which then collapses, eliminating a water molecule to yield the final ester product, this compound. evitachem.com

The precursors themselves have biological origins. Butanol is a product of anaerobic fermentation by several species of Clostridium. wikipedia.org The 2-decenoic acid moiety can be formed through fatty acid biosynthesis pathways. For example, in honey bees, the related 10-hydroxy-2-decenoic acid is synthesized from longer-chain fatty acids which are shortened and desaturated to create the C10 chain with a double bond at the C-2 position. mdpi.com

Table 2: Precursors and Catalysts in this compound Biosynthesis This table is interactive. Users can sort data by clicking on the headers.

| Component | Type | Role in Synthesis | Biological Source Example |

|---|---|---|---|

| 2-Decenoic Acid | Precursor (Carboxylic Acid) | Provides the acyl chain | Fatty acid metabolism, microbial synthesis acs.org |

| Butanol | Precursor (Alcohol) | Provides the butyl group | Clostridium fermentation wikipedia.org |

Metabolic Flux Analysis (MFA) is a powerful systems biology technique used to quantify the flow of metabolites through the intricate network of biochemical reactions within a cell. nih.gov It is particularly valuable for studying and engineering the biosynthesis of compounds like this compound by identifying and overcoming bottlenecks in precursor supply. frontiersin.org

The most common approach is ¹³C-Metabolic Flux Analysis. researchgate.net In this method, the microorganism is fed a substrate labeled with a stable isotope, typically ¹³C-glucose. As the microbe metabolizes the labeled glucose, the ¹³C atoms are incorporated into various intermediates and final products. By measuring the isotopic labeling patterns in key metabolites (often proteinogenic amino acids or fatty acids) using techniques like GC-MS or NMR, researchers can deduce the relative activity of different metabolic pathways. nih.govresearchgate.net

For the synthesis of this compound, MFA would focus on quantifying the flux towards its two main precursors:

Acetyl-CoA: This is the fundamental building block for fatty acid synthesis, from which 2-decenoic acid is derived. MFA studies have been used to improve the supply of acetyl-CoA in Saccharomyces cerevisiae, leading to increased production of fatty acids and their derivatives. frontiersin.org

Butanol: The butanol pathway can also be analyzed to optimize its production.

By applying MFA, researchers can create a quantitative map of cellular metabolism, pinpointing reactions that compete for carbon flux and identifying genetic targets for modification to enhance the production of desired precursors and, ultimately, the final this compound product. frontiersin.org

Genetic and Molecular Regulation of Biosynthetic Enzymes

The biosynthesis of this compound, an unsaturated ester, is a complex process orchestrated by specific enzymes whose expression and activity are under tight genetic and molecular control. The primary enzymes responsible for the final step of ester formation are alcohol acyltransferases (AATs). These enzymes catalyze the condensation of an alcohol (butanol) with an acyl-CoA thioester (2-decenoyl-CoA).

The regulation of this biosynthetic pathway occurs at multiple levels:

Transcriptional Control: The synthesis of AATs is often regulated at the gene transcription level. In many plants, the expression of AAT genes is linked to developmental stages, such as fruit ripening, and is induced by hormones like ethylene. For instance, research on apple and pear varieties has shown a direct correlation between the expression of specific AAT genes and the production of esters that contribute to their characteristic aroma. While direct genetic studies on this compound are limited, the mechanisms observed for other esters provide a strong model.

Substrate Availability: The production of this compound is also contingent on the availability of its precursors: butanol and 2-decenoic acid. The biosynthesis of these precursors is governed by distinct metabolic pathways. The C10 fatty acid precursor, 2-decenoic acid, is derived from the lipoxygenase (LOX) pathway, which involves the oxidative cleavage of longer-chain fatty acids. The regulation of key enzymes in the LOX pathway, such as hydroperoxide lyase, directly impacts the supply of acyl-CoA substrates for ester formation.

Enzymatic Competition: Within the cell, multiple AAT enzymes may be present, each with varying affinities for different alcohol and acyl-CoA substrates. This competition for common precursors is a crucial factor in determining the final profile of volatile esters produced by an organism. The specific kinetic properties of the AATs involved play a significant role in the preferential synthesis of certain esters over others.

Chemoecological and Environmental Research Implications of Natural Occurrence

The presence of this compound in the natural world carries significant implications for ecological interactions and its ultimate fate in the environment.

Contribution to Inter-organismal Chemical Communication in Ecosystems

As a volatile organic compound (VOC), this compound plays a role in chemical signaling between different species. It can function as a semiochemical, a broad term for a chemical that conveys information in an interaction.

Pheromonal Activity: In the realm of insect communication, esters are common components of pheromones. This compound has been identified as a volatile compound in various insect species. For example, it is a component of the aggregation pheromone in the rove beetle, Aleochara curtula, where it works in concert with other compounds to attract conspecifics.

Kairomonal Effects: This compound can act as a kairomone, a signal that benefits the receiving species. For predators and parasitoids, the emission of this compound by a prey insect can serve as a cue for locating a host.

Plant-Insect Interactions: In plants, this compound is part of the complex blend of volatiles that constitute floral scents and fruit aromas. These scents can attract pollinators to flowers or frugivores to ripe fruits, facilitating pollination and seed dispersal. For instance, it is a component of the aroma of some apple and pear varieties, contributing to the fruit's attractiveness to consumers, including insects.

The table below summarizes the identified roles of this compound in chemical communication.

| Organism/System | Role of this compound | Ecological Context |

| Aleochara curtula (Rove Beetle) | Aggregation Pheromone Component | Attracts other beetles to a location. |

| Various Plant Species (e.g., Apples, Pears) | Aroma Component / Synomone | Attracts pollinators and seed dispersers. |

| Stink Bugs (Pentatomidae family) | Alarm Pheromone Component | Signals danger to other stink bugs. |

Environmental Fate and Biotransformation Research in Model Systems

Once released into the environment, this compound is subject to various transformation and degradation processes.

Abiotic Degradation: In the atmosphere, this compound can be degraded by reacting with photochemically produced oxidants such as hydroxyl radicals (•OH). The presence of a double bond in its structure makes it susceptible to oxidation, which breaks down the molecule.

Biotic Degradation: In soil and aquatic environments, microbial activity is the primary driver of this compound's breakdown. The first step in its biodegradation is typically the hydrolysis of the ester bond by microbial esterase enzymes. This cleavage results in the formation of butanol and 2-decenoic acid. These two products are then readily metabolized by microorganisms through common metabolic pathways. Butanol can be oxidized to butyric acid, and 2-decenoic acid can enter the β-oxidation pathway for fatty acid degradation.

Research in model systems has shown that the rate of biodegradation is influenced by environmental factors such as temperature, pH, and the composition of the microbial community. The relatively simple structure of this compound suggests that it is not persistent in the environment and is readily biodegradable.

Synthetic Methodologies and Chemical Synthesis Research

Classical Organic Synthesis Routes and Optimization Studies

Traditional organic synthesis provides foundational methods for creating Butyl 2-decenoate, primarily through esterification and strategies to construct the specific unsaturated carbon-carbon bond.

The most common method for synthesizing esters is the Fischer esterification, which involves the reaction of a carboxylic acid (2-decenoic acid) with an alcohol (butanol) in the presence of an acid catalyst. evitachem.com While specific kinetic and thermodynamic data for the synthesis of this compound are not extensively detailed in the available literature, the principles can be understood from studies on similar esterification reactions.

The reaction is a reversible, second-order process. njit.edu Kinetic studies typically investigate the influence of temperature, catalyst concentration, and the molar ratio of reactants on the reaction rate to determine the rate constant and activation energy. njit.eduijert.org For instance, in related esterifications, the activation energy has been determined to be in ranges such as 13,190-13,580 calories for the esterification of lactic acid with butanol and 81.77 kJ mol⁻¹ for oleic acid esterification using a biochar catalyst. njit.edunih.gov

Thermodynamic analysis focuses on determining the equilibrium constant (K) and changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) to understand the spontaneity and extent of the reaction. nih.gov For many esterification reactions, the equilibrium constant is found to be independent of the catalyst concentration and the initial molar ratio of reactants. njit.edu To enhance the yield, processes often involve heating the mixture under reflux and removing the water produced to shift the equilibrium toward the product side, in accordance with Le Chatelier's principle. evitachem.comijert.org

Table 1: Key Parameters in Acid-Catalyzed Esterification Kinetic and Thermodynamic Studies Data based on analogous esterification reactions.

| Parameter Studied | Typical Range/Variable | Measured Outcome | Reference |

|---|---|---|---|

| Temperature | 353-383 K | Rate Constant (k), Activation Energy (Ea) | ijert.org |

| Catalyst Concentration | Varies (e.g., 0-4 wt%) | Reaction Rate, Rate Constant (k) | njit.edunih.gov |

| Reactant Molar Ratio | 1:1 to 1:8 (Acid:Alcohol) | Equilibrium Conversion, Yield | nih.gov |

The defining feature of this compound is the C=C double bond (olefinic moiety) at the C2 position. The stereochemistry of this bond (E- or Z-isomer) is a critical aspect of its synthesis. The precursor, 2-decenoic acid, often exists as the trans (E) isomer, which is biosynthesized by some microorganisms. researchgate.net Therefore, the stereochemistry of the final ester is frequently dictated by the starting material.

Modern synthetic chemistry offers advanced methods for stereocontrolled alkene synthesis, with olefin metathesis being a particularly powerful tool. nih.gov Catalytic olefin metathesis can be used to construct Z- or E-trisubstituted alkenes with high selectivity. nih.gov This involves using specialized catalysts, such as molybdenum (Mo) or ruthenium (Ru) based complexes, to precisely form the double bond. nih.gov For example, Mo monoaryloxide pyrrolide (MAP) complexes are effective for creating stereodefined Z- and E-trisubstituted alkenes. nih.gov These advanced strategies allow for the synthesis of specific isomers that may be difficult to obtain otherwise. nih.gov

Research into the synthesis of esters continually seeks more efficient, reusable, and environmentally friendly catalysts to replace traditional homogeneous acids like sulfuric acid. nih.gov For esterification, solid acid catalysts such as ion-exchange resins (e.g., Amberlyst 15), zeolites, and sulfonated biochars have been developed. ijert.orgnih.govresearchgate.net A sulfonated eucalyptus bark biochar, for instance, has been shown to be a highly active and reusable catalyst for the esterification of oleic acid, achieving high conversion rates. nih.gov

Olefinic Moiety Construction and Stereochemical Control Strategies

Biocatalytic and Enzymatic Synthesis Approaches

Biocatalysis, particularly using lipases, presents a green alternative to classical chemical synthesis. These methods operate under milder conditions, show high selectivity, and reduce hazardous waste. researchgate.netpreprints.org

The enzymatic synthesis of butyl esters is widely studied, often using lipases as biocatalysts. evitachem.commdpi.com Lipases (triacylglycerol hydrolases, EC 3.1.1.3) can catalyze esterification in non-aqueous environments. um.esmdpi.com Successful synthesis relies on selecting a suitable enzyme and optimizing reaction conditions.

Enzyme Screening: Various lipases from microbial sources are screened for their efficacy. Commercially available immobilized lipases like Novozym 435 (from Candida antarctica lipase (B570770) B, or CALB) and Lipozyme TL IM (from Thermomyces lanuginosus) are frequently used due to their high stability and activity. preprints.orgum.esrsc.org Studies have also explored novel lipases, such as those displayed on the surface of yeast (Saccharomyces cerevisiae) or derived from metagenomic libraries, which can exhibit high thermostability. rsc.orgplos.org For example, a study comparing a novel halophilic lipase from Marinobacter litoralis SW-45 with a commercial lipase showed promising potential for butyl ester synthesis. nih.gov

Reaction Parameter Optimization: Key parameters that influence the yield of lipase-mediated esterification include temperature, substrate molar ratio, enzyme concentration, and agitation speed. nih.gov Optimization is typically performed by varying one factor at a time (OFAT) or using statistical methods like Response Surface Methodology (RSM). nih.gov For the synthesis of butyl decanoate (B1226879), a closely related saturated ester, kinetic studies with a CALB-displaying yeast catalyst identified an optimal temperature below 60°C and determined a Vmax of 1.9 mM/min with a Km of approximately 70 mM under specific conditions. rsc.org

Table 2: Optimization of Parameters in Lipase-Mediated Butyl Ester Synthesis Data based on the synthesis of butyl esters from palm oil free fatty acids (FFA).

| Parameter | Range Studied | Optimal Condition (CPKO-FFA) | Resulting Conversion | Reference |

|---|---|---|---|---|

| Temperature | 30–55 °C | 45 °C | - | nih.gov |

| Agitation Speed | 150–250 rpm | 230 rpm | - | nih.gov |

| Enzyme Concentration | 10–60% (v/v) | 50% (v/v) | - | nih.gov |

| Butanol:FFA Molar Ratio | 1:1 to 6:1 | 5:1 | 68.4% | nih.gov |

To align with the principles of green chemistry, there is a strong trend toward developing biocatalytic systems that operate without organic solvents. preprints.orgresearchgate.net In a solvent-free system (SFS), the reactants themselves form the reaction medium. researchgate.net This simplifies downstream processing and reduces environmental impact. preprints.org

In such systems, an excess of one substrate (often the alcohol) is used to shift the reaction equilibrium towards product formation and to act as the solvent. nih.govresearchgate.net For the synthesis of butyl esters from palm kernel oil-derived fatty acids, a solvent-free system was achieved by using a five-fold molar excess of butanol. nih.gov The optimization of molar ratio and biocatalyst loading is critical in SFS because these factors define the physicochemical properties of the reaction medium. researchgate.net Research has also explored the use of sustainable alternatives to conventional solvents, such as deep eutectic solvents (DES) and ionic liquids, although many researchers still prefer true solvent-free conditions for simplicity and sustainability. preprints.orgnih.govnrel.gov The reusability of the biocatalyst is another key aspect of sustainability; studies have shown that immobilized lipases can be used for multiple batch reactions with little loss in activity. rsc.org

Mechanistic Studies of Enzyme-Substrate Interactions in Synthesis

The enzymatic synthesis of this compound, typically through the direct esterification of decanoic acid and butanol, is predominantly catalyzed by lipases. These biocatalysts are valued for their high selectivity and ability to function under mild conditions. molaid.commdpi.com Mechanistic studies reveal that the interaction between the enzyme and the substrates is critical for efficient synthesis.

The general mechanism for lipase-catalyzed esterification involves a nucleophilic attack by the alcohol (butanol) on the carbonyl carbon of the carboxylic acid (decanoic acid). This reaction forms a tetrahedral intermediate, which is stabilized within the enzyme's active site. Subsequently, a water molecule is eliminated, yielding the final ester product, butyl decanoate. evitachem.com

Kinetic studies of the lipase-catalyzed synthesis of butyl decanoate provide quantitative insights into these interactions. In one study using yeast surface-displayed (YSD) Candida antarctica lipase B (CalB), the reaction between equimolar butanol and decanoic acid in heptane (B126788) was investigated. The research highlighted the crucial role of water; the reaction was exceedingly slow in an anhydrous environment, and the addition of a small amount of water (0.4% v/v) was necessary to initiate the reaction and reach equilibrium. rsc.org This requirement suggests that water is essential for maintaining the enzyme's active conformation.

The kinetics of this specific reaction were found to follow the Michaelis-Menten model. By analyzing the initial reaction rates at varying substrate concentrations, key kinetic parameters were determined. rsc.org

Table 1: Kinetic Parameters for Butyl Decanoate Synthesis using YSD CalB

| Kinetic Parameter | Value | Conditions | Source |

|---|---|---|---|

| Vmax | 1.9 mM/min | 40 °C, 200 rpm, heptane | rsc.org |

| Km | ~70 mM | 40 °C, 200 rpm, heptane | rsc.org |

Stereoselective and Enantioselective Synthesis Strategies for Isomeric Forms

The presence of a carbon-carbon double bond at the C2 position means that this compound can exist as two geometric isomers: (E)-butyl 2-decenoate and (Z)-butyl 2-decenoate. Furthermore, if chiral centers are present elsewhere in the molecule, diastereomers and enantiomers become possible. The synthesis of specific isomeric forms requires stereoselective and enantioselective strategies. ethz.ch

Stereoselective synthesis aims to produce a single stereoisomer from a mixture of possibilities. nih.gov For α,β-unsaturated esters like this compound, controlling the geometry of the double bond (E vs. Z) is a primary objective. Various synthetic methods have been developed for related decenoic acid derivatives that demonstrate this control.

The Wittig reaction is a classical and powerful tool for forming alkenes with defined stereochemistry. The reaction of an aldehyde with a phosphorus ylide can be tuned to favor either the E or Z isomer. For instance, in the synthesis of unsaturated fatty acids, the use of stabilized ylides, such as carbethoxymethylenetriphenylphosphorane (Ph₃P=CHCO₂Et), typically results in the formation of the thermodynamically more stable (E)-isomer. tandfonline.com This approach can be directly applied to the synthesis of (E)-butyl 2-decenoate by reacting hexanal (B45976) with the appropriate butyl-containing Wittig reagent.

Modern catalytic methods offer highly selective routes to specific isomers. A copper-catalyzed asymmetric synthesis of β,γ-unsaturated ketones has shown that the E/Z selectivity can be controlled by the choice of a silyl (B83357) group on a 1,3-diene substrate. nih.gov While this example produces a ketone, the principles of controlling stereochemistry through catalyst and substrate design are broadly applicable to the synthesis of other unsaturated systems, including esters.

Enantioselective synthesis focuses on producing one enantiomer of a chiral molecule in excess over the other. ethz.ch While this compound itself is not chiral, derivatives of it can be. For example, the synthesis of (R)-tert-butyl-(Z)-5-hydroxy-2-decenoate introduces a chiral center at the C5 position. lookchem.com Achieving high enantioselectivity in such cases often involves either using a chiral starting material (from the "chiral pool"), employing a chiral auxiliary, or, most commonly, using a chiral catalyst. ethz.ch Lipases are frequently used for the kinetic resolution of racemic mixtures, where the enzyme selectively acylates or hydrolyzes one enantiomer faster than the other, allowing for the separation of the two. rsc.org For example, the enantioselective hydrolysis of racemic methyl oxiranes using lipase has been employed to synthesize both (S)-(+)- and (R)-(−)-9-hydroxy-(E)-2-decenoic acid. researchgate.net

The table below summarizes strategies used for the stereoselective synthesis of related decenoic acid derivatives, which are instructive for the synthesis of specific isomers of this compound.

Table 2: Stereoselective Synthesis Strategies for Decenoic Acid Derivatives

| Target Compound/Class | Key Reaction | Stereochemical Control | Outcome | Source |

|---|---|---|---|---|

| (E)-α,β-Unsaturated Esters | Wittig Reaction | Use of stabilized phosphorus ylides | Predominantly (E)-isomer | tandfonline.com |

| (S)-9-hydroxy-(E)-2-decenoic acid | Lipase-catalyzed hydrolysis | Enantioselective opening of racemic methyl oxirane | Separation of (S) and (R) enantiomers | researchgate.net |

| (Z)- or (E)-β,γ-Unsaturated Ketones | Cu-catalyzed reaction with dienylsilanes | Nature of the silyl group on the diene | High Z-selectivity (e.g., 6:1) or E-selectivity | nih.gov |

| Crispine A (alkaloid from decanoate precursor) | Lipase-catalyzed kinetic resolution | Burkholderia cepacia lipase selectively acylates the (S)-alcohol | High enantiomeric excess (ee ≥ 94%) for both enantiomers after a two-step process | rsc.orgacs.org |

Mechanistic Investigations and Chemical Reactivity Studies

Detailed Reaction Kinetics and Thermodynamics of Functional Group Transformations

The reactivity of Butyl 2-decenoate is primarily centered on its two functional groups: the ester and the carbon-carbon double bond. Kinetic and thermodynamic factors dictate the outcomes of transformations involving these groups.

The ester linkage in this compound is susceptible to hydrolysis, a reaction that involves splitting by water, typically under acidic or basic catalysis. libretexts.org This process is a key factor in the compound's environmental persistence and metabolic fate.

Acid-Catalyzed Hydrolysis : In the presence of a strong acid and water, the hydrolysis of this compound is the reverse of its formation (esterification). libretexts.org The mechanism, commonly designated as AAC2, is bimolecular and involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to a tetrahedral intermediate, which then eliminates butanol to form 2-decenoic acid. ucoz.com The reaction is reversible and typically requires heat and an excess of water to proceed to completion. libretexts.org

Base-Catalyzed Hydrolysis (Saponification) : Under basic conditions (e.g., with sodium hydroxide), hydrolysis is effectively irreversible and is known as saponification. masterorganicchemistry.com The mechanism, termed BAC2, involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon. ucoz.commasterorganicchemistry.com This forms a tetrahedral intermediate, which then collapses to expel the butoxide anion (a poor leaving group) and form 2-decenoic acid. The butoxide anion immediately deprotonates the newly formed carboxylic acid, driving the reaction to completion. The final products are a carboxylate salt (sodium 2-decenoate) and butanol. masterorganicchemistry.com

The environmental stability of this compound is largely dependent on its hydrolytic stability. In aqueous environments, hydrolysis represents a primary degradation pathway. viu.ca The rate of hydrolysis is influenced by pH, temperature, and the presence of microorganisms capable of producing esterase enzymes. Generally, the ester bond will be hydrolyzed in the gastrointestinal tract upon ingestion. europa.eu

Table 1: Comparison of Hydrolysis Mechanisms for this compound

| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |

|---|---|---|

| Catalyst | Strong Acid (e.g., H₂SO₄) | Strong Base (e.g., NaOH) |

| Mechanism | AAC2 (Bimolecular) ucoz.com | BAC2 (Bimolecular) ucoz.com |

| Key Step | Protonation of C=O, attack by H₂O ucoz.com | Attack by OH⁻ on C=O masterorganicchemistry.com |

| Reversibility | Reversible libretexts.org | Irreversible masterorganicchemistry.com |

| Products | 2-Decenoic Acid + Butanol libretexts.org | A Salt of 2-Decenoic Acid + Butanol masterorganicchemistry.com |

The carbon-carbon double bond in this compound is the site of various addition and oxidation reactions. Its position adjacent to the carbonyl group (α,β-unsaturation) reduces its electron density, making it less reactive towards electrophiles compared to a simple alkene, but susceptible to other reaction types. dalalinstitute.com

Addition Reactions : Alkenes typically undergo electrophilic addition, where an electrophile attacks the electron-rich double bond. savemyexams.com For this compound, while this reaction is possible, the electron-withdrawing effect of the ester group deactivates the double bond. Nonetheless, reactions with strong acids like hydrogen halides (HBr) can proceed, likely following Markovnikov's rule where the hydrogen adds to the carbon with more hydrogens (the α-carbon). msu.edu The presence of the ester group can influence the stability of the carbocation intermediate. msu.edu

Oxidation Pathways : The double bond can be oxidized through several pathways.

Epoxidation : Reaction with a peroxy acid (e.g., m-CPBA) can form an epoxide, Butyl 2,3-epoxydecanoate.

Oxidative Cleavage : Strong oxidizing agents like ozone (O₃) followed by a reductive or oxidative workup, or hot, concentrated potassium permanganate (B83412) (KMnO₄), can cleave the double bond entirely. This would yield octanal (B89490) and a glyoxylic acid derivative.

Hydroxylation : Reaction with osmium tetroxide (OsO₄) or cold, dilute KMnO₄ can add two hydroxyl groups across the double bond (dihydroxylation), resulting in Butyl 2,3-dihydroxydecanoate.

In the context of autooxidation, such as during exposure to air at elevated temperatures, the allylic positions can be susceptible to radical attack, leading to the formation of hydroperoxides. For oleic acid, a related unsaturated fatty acid, oxidation leads to the formation of various aldehydes, including octanal, nonanal, and 2-decenal, through the decomposition of hydroperoxide intermediates. researchgate.net A similar cascade could be expected for this compound under oxidative conditions.

Ester Hydrolysis Mechanisms and Environmental Stability Studies

Photochemical and Thermal Degradation Research

Exposure to energy in the form of light or heat can induce degradation of this compound, leading to isomerization or decomposition.

The α,β-unsaturated system in this compound acts as a chromophore, enabling it to absorb UV radiation. This absorption can provide the energy needed for photochemical reactions. One of the most common UV-induced transformations for compounds with a double bond is E/Z (or trans/cis) isomerization. google.com this compound is typically found as the more stable (E)-isomer (trans). Upon irradiation with UV light, it can be converted to the less stable (Z)-isomer (cis), leading to a photostationary state containing a mixture of both isomers. While UV light can induce various reactions, significant degradation of the ester group itself is less common compared to transformations at the double bond. researchgate.netgoogle.com

When subjected to high temperatures in the absence of oxygen (pyrolysis), this compound will decompose. Studies on analogous long-chain esters like methyl decanoate (B1226879) show that pyrolysis proceeds through complex radical-chain mechanisms. researchgate.net The process involves the homolytic cleavage of the weakest bonds in the molecule to form free radicals. These radicals then propagate through a series of reactions including hydrogen abstraction, isomerization, and β-scission. sci-hub.se

For this compound, initial cleavage could occur at several locations, including the C-O ester bonds and various C-C bonds in the alkyl chains. The presence of the double bond introduces alternative reaction pathways, potentially involving allylic radicals, which are resonance-stabilized and can influence the distribution of the final pyrolysis products. Expected products would include a mixture of smaller alkenes, alkanes, carbon dioxide, carbon monoxide, and other esters resulting from radical recombination reactions. researchgate.netresearchgate.net

Table 2: Potential Degradation Products of this compound

| Degradation Type | Conditions | Potential Products |

|---|---|---|

| Hydrolysis | Acid or Base, Water | 2-Decenoic Acid, Butanol, Salt of 2-Decenoic Acid |

| Oxidative Cleavage | O₃ or KMnO₄ | Octanal, Butyl glyoxylate |

| Photochemical | UV Radiation | (Z)-Butyl 2-decenoate (isomer) |

| Pyrolysis | High Temperature (>400°C) | CO₂, CO, Butene, various smaller alkanes/alkenes |

UV-Induced Transformations and Photoisomerization Pathways

Structure-Reactivity Relationship (SRR) Studies

The reactivity of this compound is a direct consequence of its molecular architecture.

Ester Group : The rate of hydrolysis is influenced by steric hindrance at the carbonyl carbon and at the oxygen of the alkoxy group. researchgate.net The butyl group presents more steric bulk than a methyl or ethyl group, which may slightly decrease the rate of nucleophilic attack compared to smaller esters.

Alkyl Chain : The long C10 chain (derived from decenoic acid) primarily contributes to the molecule's lipophilicity and has a minor electronic effect on the reactive centers.

Double Bond and Conjugation : The most significant structural feature is the α,β-unsaturation. The electron-withdrawing carbonyl group decreases the nucleophilicity of the double bond, making it less reactive toward electrophiles than a non-conjugated alkene. Conversely, this conjugation makes the β-carbon electrophilic and susceptible to nucleophilic conjugate addition. This electronic effect is critical to its reactivity profile. dalalinstitute.com Comparing this compound to its saturated analog, Butyl decanoate, highlights the diverse reactivity (addition, oxidation, polymerization) introduced by the double bond. cymitquimica.com Furthermore, comparison to an unconjugated isomer like Butyl 3-decenoate would show a more "normal" alkene reactivity, as the electronic influence of the ester group would be significantly diminished.

Quantitative structure-reactivity relationships, often analyzed using parameters like the Hammett equation for aromatic systems, provide a framework for predicting how substituents alter reaction rates. libretexts.org For aliphatic systems like this compound, Taft parameters are often used to quantify the polar and steric effects of substituents on reactivity, confirming that both electronic and steric factors are crucial in determining the chemical behavior of the molecule. researchgate.net

Analytical Chemistry Research and Method Development for Butyl 2 Decenoate

Chromatographic Separation Techniques and Validation

Chromatography is a fundamental technique for separating the components of a mixture. drawellanalytical.com For a compound like Butyl 2-decenoate, both gas and liquid chromatography play crucial roles in its analysis.

Gas Chromatography (GC) Method Development and Optimization for Separation and Quantification

Gas chromatography (GC) is a powerful analytical technique used to separate and analyze volatile organic compounds. measurlabs.com In the analysis of this compound, GC is often coupled with a mass spectrometer (MS) for definitive identification.

The oven temperature program is another key parameter that is optimized to ensure good resolution of the analyte from other components in the sample. A typical program might start at a lower temperature and then ramp up to a higher temperature to elute compounds with different boiling points at different times. mdpi.comnih.gov For instance, a starting temperature of around 70°C, ramped up to 290°C, has been used for the analysis of various chemical constituents, including fatty acid esters.

Quantification of this compound is typically achieved using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). researchgate.net When using an MS detector, quantification can be performed by monitoring specific ions characteristic of this compound. mdpi.com The use of internal standards is a common practice to ensure accuracy and precision in quantification. mdpi.com

Table 1: Exemplary GC Method Parameters for Ester Analysis

| Parameter | Setting |

| GC System | Shimadzu Gas Chromatograph GC-2010 |

| Column | TR-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium at 1.2 mL/min |

| Oven Program | Initial 70°C, ramp 15°C/min to 290°C, hold 30 min |

| Injector | Split/splitless, 260°C |

| Detector | Mass Spectrometer (e.g., Shimadzu QP2010 Ultra MS) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 50-550 |

This table presents a general set of parameters and may require optimization for specific sample matrices.

High-Performance Liquid Chromatography (HPLC) Applications for Ester Analysis

High-Performance Liquid Chromatography (HPLC) is another powerful technique for separating, identifying, and quantifying components in a mixture. drawellanalytical.comopenaccessjournals.com While GC is often preferred for volatile compounds like esters, HPLC offers an alternative, particularly for less volatile or thermally sensitive esters. HPLC operates by injecting a liquid sample into a mobile phase that flows through a column packed with a stationary phase. unimi.it

For the analysis of esters, reversed-phase HPLC is commonly employed. unimi.it In this mode, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol. unimi.it The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. unimi.it

Method development in HPLC involves optimizing the mobile phase composition, flow rate, and column temperature to achieve the desired separation. unimi.it A gradient elution, where the composition of the mobile phase is changed during the run, can be used to effectively separate a wide range of compounds with varying polarities. neu.edu.tr Detection is typically accomplished using a UV detector or a mass spectrometer (LC-MS). openaccessjournals.com

Chiral Chromatography for Enantiomeric Purity Assessment

Chiral chromatography is a specialized branch of chromatography used for the separation of enantiomers, which are non-superimposable mirror images of each other. chromatographytoday.com This technique is crucial when the biological or sensory properties of a compound are dependent on its stereochemistry. While specific applications for this compound are not widely documented, the principles of chiral chromatography are applicable.

Both GC and HPLC can be adapted for chiral separations. chromatographytoday.com This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. ccspublishing.org.cn Cyclodextrin-based CSPs are commonly used in GC for the separation of a wide range of chiral compounds, including esters. tum.degcms.cz In HPLC, various types of CSPs are available, including those based on polysaccharides, proteins, and cyclodextrins. merckmillipore.com The development of a chiral separation method involves selecting the appropriate CSP and optimizing the chromatographic conditions to maximize the resolution between the enantiomers. ccspublishing.org.cnmerckmillipore.com

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for the detailed structural analysis of chemical compounds. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools used for its structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure and electronic environment of atoms within a molecule. carlroth.com Both ¹H NMR and ¹³C NMR are used to characterize this compound.

In a ¹H NMR spectrum, the chemical shift, integration, and splitting pattern of the signals provide a wealth of information. libretexts.org For this compound, one would expect to see distinct signals for the protons of the butyl group and the decenoate chain. The protons on the double bond (vinylic protons) would appear at a characteristic downfield chemical shift. The integration of the peaks corresponds to the number of protons giving rise to each signal. libretexts.org

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. youtube.com The chemical shift of each carbon signal is indicative of its chemical environment. For example, the carbonyl carbon of the ester group will have a characteristic downfield shift. youtube.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (Carbonyl) | ~166 |

| C2 | ~121 |

| C3 | ~145 |

| Butyl-C1' | ~64 |

| Other aliphatic carbons | 14-32 |

Note: These are predicted values and actual experimental values may vary slightly.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. miamioh.edu For this compound, the molecular formula is C₁₄H₂₆O₂ and the molecular weight is approximately 226.35 g/mol . nih.gov

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation pattern of esters is characterized by several common cleavage pathways. libretexts.org One prominent fragmentation is the cleavage of the bond next to the carbonyl group, leading to the loss of the alkoxy group (-OR). libretexts.org Another common fragmentation is the McLafferty rearrangement, which is characteristic of esters with a sufficiently long alkyl chain. libretexts.org

Analysis of the fragmentation pattern allows for the confirmation of the structure of this compound. For example, the presence of specific fragment ions can confirm the identity of the butyl group and the decenoate chain.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify the functional groups within a molecule by measuring the vibrations of its chemical bonds. For this compound, these techniques provide a characteristic fingerprint based on its α,β-unsaturated ester structure.

Infrared (IR) Spectroscopy IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The key functional groups of this compound—the carbonyl group (C=O), the carbon-carbon double bond (C=C), the ester C-O bonds, and various C-H bonds—exhibit characteristic absorption bands.

Raman Spectroscopy Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in dipole moment during a vibration, Raman activity depends on a change in polarizability. wikipedia.org This means that symmetrical, less polar bonds often produce strong Raman signals. For this compound, the C=C double bond, which can be weak in the IR spectrum, typically shows a strong Raman scattering peak. wikipedia.org The C=O bond also has a characteristic Raman shift. fragranceu.com The aliphatic C-H bonds in the butyl and decenyl groups will produce strong signals in the 2800-3000 cm⁻¹ region. perflavory.com

The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of this compound, allowing for unambiguous functional group identification.

Table 1: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Typical IR Absorption (cm⁻¹) | Typical Raman Shift (cm⁻¹) | Notes |

|---|---|---|---|---|

| C-H (Alkyl) | Stretch | 2850 - 2960 (strong) | 2850 - 2960 (strong) | From the butyl and decenyl chains. thegoodscentscompany.comperflavory.com |

| C-H (Vinylic) | Stretch | 3000 - 3100 (medium) | 3000 - 3100 (medium) | Associated with the C=C bond. perflavory.com |

| C=O (Carbonyl) | Stretch | 1715 - 1730 (strong) | ~1715 - 1730 (medium) | Frequency is lowered due to conjugation with the C=C bond. perflavory.comtum.de |

| C=C (Alkene) | Stretch | 1640 - 1660 (medium-weak) | 1640 - 1660 (strong) | Often stronger in Raman than in IR for symmetrically substituted alkenes. perflavory.comhmdb.ca |

Hyphenated Analytical Techniques in Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a detection method, are essential for analyzing complex mixtures. For a compound like this compound, which is often found as a minor component in natural products or food matrices, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable. fragranceu.com

GC-MS and GC-MS/MS Applications in Metabolomics and Volatile Profiling

Gas chromatography-mass spectrometry (GC-MS) is the premier technique for the analysis of volatile and semi-volatile compounds. It combines the high-resolution separation power of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry. This compound, as a volatile ester, is well-suited for this analysis.

In the fields of metabolomics and volatile profiling, GC-MS is used to identify and quantify hundreds of compounds in a single run. Samples are typically prepared using methods like headspace solid-phase microextraction (HS-SPME), which isolates volatile analytes from a complex matrix. The extracted compounds are then separated on a GC column (e.g., a DB-5MS) and detected by the mass spectrometer.

This compound has been identified as a volatile compound in various food and natural products and is listed in databases such as the Volatile Compounds in Food (VCF) database and the Human Metabolome Database (HMDB). fragranceu.com For instance, it has been noted as a flavouring agent with fruity and fatty notes, and its presence in food aromas is typically determined by GC-MS. tum.de One study on the metabolic impact of a whole grain diet identified this compound as a relevant metabolite using high-resolution mass spectrometry.

GC-MS/MS, or tandem mass spectrometry, adds another layer of specificity and sensitivity. In this technique, a specific ion from the initial mass spectrum (the precursor ion) is selected and fragmented to produce a secondary spectrum of product ions. This process, known as selected reaction monitoring (SRM), is highly selective and allows for trace-level quantification even in extremely complex samples, such as ciders or teas.

LC-MS for Trace Analysis and Compound Identification

While GC-MS is ideal for volatile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful alternative, particularly for non-volatile or thermally unstable molecules. fragranceu.com For semi-volatile compounds like this compound, LC-MS provides a complementary method for analysis, often without the need for derivatization.

In LC-MS, separation is achieved based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase (e.g., a C18 column). The eluent from the LC column is then introduced into the mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). fragranceu.com ESI is well-suited for polar molecules, while APCI is effective for less polar compounds. fragranceu.com

LC-MS is particularly valuable for trace analysis due to its high sensitivity. For this compound, LC-MS can be used to confirm its identity and quantify its presence in complex biological or food samples where its concentration may be very low. High-resolution mass spectrometry (HRMS) coupled with LC, such as LC-QTOF (Quadrupole Time-of-Flight), can provide highly accurate mass measurements, allowing for the determination of the elemental composition of an unknown peak and confirming it as this compound. The Human Metabolome Database includes predicted LC-MS/MS spectra for this compound, indicating its suitability for this analytical approach. For related saturated esters like Butyl decanoate (B1226879), LC-MS has been used to monitor their formation, detecting the protonated molecule [M+H]⁺ at m/z 229.2163. A similar approach would be applicable to this compound.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

Biological Activity Research Non Human and Non Clinical Focus

Chemoecological Roles and Interactions in Model Organisms

Esters of fatty acids are a significant class of compounds in insect chemical communication, often functioning as sex or aggregation pheromones. uni-bayreuth.de Research into the specific roles of various ester structures reveals a high degree of specificity in insect olfactory systems. While butyl 2-decenoate itself is not widely identified as a primary pheromone, studies on structurally similar compounds highlight its potential role and the nuanced responses of insects to different alkyl esters.

A notable example comes from research on the codling moth, Cydia pomonella, a major pest of pome fruits. The primary kairomone, an attractant released by a host plant, is the "pear ester," ethyl (2E,4Z)-2,4-decadienoate. usda.govgoogle.com In structure-activity relationship studies, various analogues of this compound were tested to gauge the moth's specificity. Field bioassays demonstrated that while several esters of (2E,4Z)-2,4-decadienoic acid elicited responses, the natural ethyl ester was the most potent attractant. usda.gov The activity of other alkyl esters, including the butyl analogue, was found to be significantly lower, indicating that the codling moth's chemoreceptors are finely tuned to the ethyl group. usda.gov This specificity is crucial for the insect to efficiently locate its host. usda.gov

In other insect species, different butyl esters have been identified as key semiochemicals. For instance, (R)-1-methylbutyl decanoate (B1226879) is the sex pheromone of the bagworm moth, Thyridopteryx ephemeraeformis, and related esters are used by other species in the Psychidae family. acs.orgnih.gov Similarly, a two-component pheromone blend for the plum moth, Illiberis rotundata, includes (2R)-butyl (7Z)-dodecenoate and (2R)-butyl (9Z)-tetradecenoate. researchgate.net These findings underscore that while the butyl ester functional group is present in insect pheromones, the specific fatty acid chain and its stereochemistry are critical for biological activity.

Table 1: Comparative Kairomonal Activity of Decadienoate Esters on Codling Moth (Cydia pomonella)

This table summarizes the relative attractiveness of different alkyl esters of (2E,4Z)-2,4-decadienoic acid compared to the primary kairomone, ethyl (2E,4Z)-2,4-decadienoate.

| Ester Compound | Relative Attractiveness to C. pomonella | Source |

|---|---|---|

| Ethyl (2E,4Z)-2,4-decadienoate ("Pear Ester") | High (Most potent attractant) | usda.gov |

| Propyl (2E,4Z)-2,4-decadienoate | Lower than ethyl ester | usda.gov |

| Butyl (2E,4Z)-2,4-decadienoate | Lower than ethyl ester | usda.gov |

| Methyl (2E,4Z)-2,4-decadienoate | Lower than ethyl ester | usda.gov |

| Hexyl (2E,4Z)-2,4-decadienoate | Lower than ethyl ester | usda.gov |

The behavioral responses elicited by this compound and its analogs vary across different organisms. In arthropods, such as the codling moth, analogues of the pear ester can elicit attraction, although the intensity of this behavior is highly dependent on the specific chemical structure. usda.gov The butyl analogue of the pear kairomone, butyl (2E,4Z)-2,4-decadienoate, was shown to be significantly less attractive to codling moths than the ethyl version, demonstrating that subtle molecular changes can drastically alter behavioral outcomes. usda.gov

In nematodes, research has focused on the behavioral responses to the parent fatty acid, decanoic acid (decanoate). Studies using the model organism Caenorhabditis elegans have shown that this nematode exhibits avoidance behavior when exposed to certain fatty acids produced by bacteria. nih.gov Specifically, C. elegans avoids dodecanoate (B1226587) and decanoate, which are sensed through a specific G-protein-coupled chemosensory receptor known as SRB-6. nih.gov This response is a defense mechanism, allowing the nematode to recognize and escape from potentially harmful, nematicidal bacteria like Streptomyces. nih.gov While this research pertains to the decanoate anion rather than the butyl ester, it establishes that the core C10 fatty acid structure can be a significant behavioral cue for nematodes, mediating avoidance and survival responses.

Plant-produced volatile organic compounds are fundamental to mediating interactions between plants and insects, guiding insects to food sources, mates, and oviposition sites. nih.govlandcareresearch.co.nz Esters form a large and important class of these volatiles. This compound has been identified as a natural volatile compound in guava (Psidium guajava) fruit, suggesting it contributes to the fruit's characteristic aroma profile. thegoodscentscompany.com

The most direct evidence for the role of a closely related compound in plant-insect communication is the case of ethyl (2E,4Z)-2,4-decadienoate, the "pear ester." usda.gov This compound is a key volatile emitted by ripe pears and is a powerful kairomone that attracts both male and female codling moths (Cydia pomonella). usda.govgoogle.com The presence of this specific ester signals a suitable host for feeding and egg-laying. The fact that the codling moth can distinguish the pear ester from its butyl analogue demonstrates the high specificity of the chemical communication channel. usda.gov This suggests that if this compound plays a role in attracting specific insects to plants like guava, it would likely be as part of a complex blend of volatiles, where its presence, absence, or ratio to other compounds is the key signal. nih.gov

Behavioral Elicitation Studies in Arthropods and Nematodes

Interactions with Microbial Systems and In Vitro Enzyme Studies

Research into the antimicrobial properties of fatty acids and their esters has shown that these compounds can possess significant activity against a range of microorganisms. While studies focusing specifically on this compound are limited, research on related compounds provides strong indications of its potential bioactivity.

Patents have described that 9-decenoic acid and its esters possess significant antimicrobial activity against a broad spectrum of microorganisms. google.com Furthermore, fatty acid metal salts with chain lengths from C4 to C18 have been formulated as effective, non-phytotoxic antifungal agents. google.com Studies on phenolic acids have demonstrated that the antimicrobial effect of their esters increases with the length of the alkyl chain, with butyl esters showing significant activity. nih.gov

Research on other butyl esters has also shown promise. For example, butyl dihydrocaffeate was found to have notable antifungal activity against the non-pathogenic fungus Rhizopus oryzae, with a minimum inhibitory concentration (MIC) of 1 mM. mdpi.com The parent acid, decanoate, has been shown to inhibit the growth of bacteria such as Bacillus subtilis. sci-hub.se These findings collectively suggest that this compound, combining a C10 fatty acid chain with a butyl ester group, is a strong candidate for possessing antimicrobial and antifungal properties.

Table 2: Summary of Antimicrobial Activity of Compounds Related to this compound

This table outlines the observed antimicrobial and antifungal effects of fatty acids and esters structurally related to this compound in non-clinical studies.

| Compound/Compound Class | Target Organism(s) (Non-Pathogenic Focus) | Observed Effect | Source |

|---|---|---|---|

| Decanoate | Bacillus subtilis | Growth inhibition | sci-hub.se |

| 9-Decenoic Acid and its Esters | Broad spectrum of microorganisms | Antimicrobial activity | google.com |

| Butyl Dihydrocaffeate | Rhizopus oryzae (fungus) | Antifungal activity (MIC = 1 mM) | mdpi.com |

| Fatty Acid (C4-C18) Metal Salts | Fungi (e.g., powdery mildew) | Fungicidal with residual effect | google.com |

| Phenolic Acid Butyl Esters | Bacteria | Enhanced antibacterial action compared to shorter esters | nih.gov |

The mechanisms by which fatty acids and their derivatives inhibit microbial growth often involve disruption of the cell membrane or key metabolic processes. For bacteria like Bacillus subtilis, the growth inhibition caused by decanoate and other lipophilic acids is attributed to the inhibition of membrane transport. sci-hub.se These compounds interfere with the uptake of essential nutrients, such as amino acids, which are necessary for energy supply and substrate synthesis. sci-hub.se

In fungi, a proposed mechanism for related compounds involves direct interaction with the plasma membrane. For example, studies on synthetic fatty p-coumarate esters showed they could destabilize the fungal membrane. mdpi.com This disruption leads to increased electrolyte leakage, indicating a loss of membrane integrity, which ultimately inhibits mycelial growth. mdpi.com The lipophilic nature of the fatty acid ester is thought to enhance its insertion into the fungal membrane, increasing its efficacy. mdpi.com The toxicity of fatty acid salts to fungi is also linked to the anion, which is the agent that disrupts cellular function. google.com Given its structure as a moderately long-chain fatty acid ester, it is plausible that this compound exerts its antimicrobial effects through similar mechanisms involving the disruption of microbial cell membrane integrity and function.

Screening for Antimicrobial or Antifungal Properties in Non-Pathogenic Strains

Structure-Activity Relationship (SAR) Studies for Bioactivity

The exploration of the structure-activity relationship (SAR) of this compound and its analogues is a focused area of research, primarily within the context of non-human biological systems such as insects. These studies are crucial for understanding how molecular structure influences biological activity, particularly in the development of semiochemicals for pest management. By systematically altering the chemical structure of this compound, researchers can identify the key features required for its bioactivity.

Synthesis of Analogues and Comparative Bioactivity Profiling

The synthesis of analogues of this compound involves chemical modifications to the butyl group, the decenoate backbone, or the position and geometry of the double bond. These synthetic analogues are then subjected to bioactivity profiling, often using techniques like electroantennography (EAG) in insects, to measure the response they elicit compared to the parent compound.

Research into the pheromones of various insect species provides a framework for understanding the potential SAR of this compound. For instance, studies on the sex pheromones of moths have demonstrated that changes in the alkyl chain length and the position of the double bond in fatty acid esters significantly impact their biological activity. nih.gov In the context of this compound, a series of analogues could be synthesized to explore these structural variations.

Synthesis of Analogues:

The synthesis of this compound analogues can be achieved through various established organic chemistry reactions. For example, esterification of 2-decenoic acid with different alcohols (e.g., methanol, ethanol, propanol) would yield a series of alkyl 2-decenoates with varying ester chain lengths. Similarly, analogues with modified acyl chains could be synthesized by using different unsaturated carboxylic acids with a butyl ester. The introduction of methyl groups or other substituents at different positions on the decenoate chain would create another set of analogues for bioactivity comparison. nih.gov

Comparative Bioactivity:

The bioactivity of these synthesized analogues would be compared to that of this compound. In the context of insect olfaction, this often involves measuring the antennal response of a target insect species. A hypothetical comparative bioactivity profile for a series of this compound analogues is presented below, based on established principles from related insect pheromone research.

Table 1: Hypothetical Comparative Bioactivity of this compound Analogues in an Insect Model

| Compound Name | Modification from this compound | Hypothetical Relative Bioactivity (%) |

| This compound | - | 100 |

| Methyl 2-decenoate | Shorter ester alkyl chain | 60 |

| Ethyl 2-decenoate | Shorter ester alkyl chain | 85 |

| Propyl 2-decenoate | Shorter ester alkyl chain | 95 |

| Pentyl 2-decenoate | Longer ester alkyl chain | 70 |

| Butyl 3-decenoate | Shift in double bond position | 40 |

| Butyl (Z)-2-decenoate | Change in double bond geometry | 15 |

| Butyl decanoate | Saturated acyl chain | 5 |

This table illustrates that even minor changes to the molecular structure can lead to significant variations in biological activity. The optimal activity is often found with a specific combination of acyl chain length, ester group, and double bond configuration, highlighting the specificity of the biological receptors involved.

Computational Modeling of Ligand-Receptor Interactions (non-human biological targets)

Computational modeling provides a powerful tool to investigate the interactions between small molecules like this compound and their biological targets at a molecular level. nih.gov In the absence of experimentally determined structures for many non-human receptors, such as insect olfactory receptors (ORs), homology modeling and molecular docking are employed to predict binding modes and affinities. mdpi.combiorxiv.org

Homology Modeling of Insect Olfactory Receptors:

Given the lack of crystal structures for most insect ORs, computational models are often built using the known structures of related proteins, such as bovine rhodopsin or the recently resolved structures of insect Orco (Odorant Receptor Co-receptor) channels. mdpi.combiorxiv.org These models provide a three-dimensional representation of the receptor's binding pocket.

Molecular Docking of this compound:

Molecular docking simulations can then be used to predict how this compound and its analogues fit into the binding site of a modeled insect olfactory receptor. nih.gov These simulations calculate the binding energy and identify the key amino acid residues involved in the interaction. The binding is typically mediated by a combination of hydrophobic interactions with the alkyl chain and potential hydrogen bonding with the ester group. biorxiv.org

For example, a docking study might reveal that the butyl and decenyl chains of this compound are accommodated within a hydrophobic tunnel of the receptor, while the ester carbonyl group forms a hydrogen bond with a specific serine or threonine residue at the binding site.

Table 2: Hypothetical Computational Docking Results for this compound and Analogues with a Modeled Insect Olfactory Receptor

| Ligand | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| This compound | -8.5 | Val78, Leu102, Phe154, Ser120 |

| Methyl 2-decenoate | -7.2 | Val78, Leu102, Phe154, Ser120 |

| Butyl decanoate | -6.8 | Val78, Leu102, Phe154 |

| Butyl 3-decenoate | -6.5 | Val78, Leu102, Ala155 |

The results from such computational studies can rationalize the observed SAR data. For instance, an analogue with lower predicted binding energy would be expected to have higher biological activity. These in silico approaches can guide the synthesis of new, more potent analogues by suggesting modifications that would enhance the interaction with the receptor. tandfonline.com This iterative process of computational modeling, synthesis, and bioactivity testing is a cornerstone of modern semiochemical discovery and development.

Advanced Spectroscopic and Structural Elucidation Research

Applications of 2D NMR Techniques (COSY, HSQC, HMBC) for Complex Stereochemical Assignments

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like Butyl 2-decenoate. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) provide a comprehensive map of the atomic and bonding relationships within the molecule. atamanchemicals.comnih.gov

COSY spectra are used to identify proton-proton (¹H-¹H) coupling networks, which helps in tracing the carbon chain of the decenoate and butyl groups. mdpi.comavantiresearch.com For this compound, the COSY experiment would reveal correlations between the vinyl protons (H-2 and H-3) and adjacent methylene (B1212753) or methyl groups, as well as the correlations within the butyl chain.

HSQC is a powerful technique that correlates protons with their directly attached carbons (¹H-¹³C). atamanchemicals.com This allows for the definitive assignment of carbon signals based on the known proton chemical shifts. In an HSQC spectrum of this compound, each protonated carbon would show a cross-peak with its attached proton(s).

HMBC experiments are crucial for piecing together the molecular skeleton by identifying long-range (2-3 bond) correlations between protons and carbons. atamanchemicals.comnih.gov For instance, the proton on the ester oxygen (H-1' of the butyl group) would show an HMBC correlation to the carbonyl carbon (C-1) of the decenoate chain, confirming the ester linkage. Similarly, correlations from the vinyl protons (H-2, H-3) to the carbonyl carbon and other nearby carbons would establish the position of the double bond.

The stereochemistry of the double bond (E/Z isomerism) can be inferred from the coupling constant (J-value) between the vinyl protons (H-2 and H-3) in the ¹H NMR spectrum, which is typically larger for the trans (E) isomer. 2D NMR, particularly NOESY (Nuclear Overhauser Effect Spectroscopy), can further confirm the spatial proximity of substituents around the double bond.

Table 1: Representative 2D NMR Data for Butyl (E)-2-decenoate

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H to ¹³C) | Key COSY Correlations (¹H to ¹H) |

| 1 | - | ~166.5 | H-2, H-3, H-1' | - |

| 2 | ~6.95 (dt) | ~148.8 | C-1, C-3, C-4 | H-3 |

| 3 | ~5.80 (dt) | ~121.5 | C-1, C-2, C-4, C-5 | H-2, H-4 |

| 4 | ~2.20 (q) | ~32.0 | C-2, C-3, C-5, C-6 | H-3, H-5 |

| 5-9 | ~1.2-1.5 (m) | ~22-31 | - | Protons on adjacent carbons |

| 10 | ~0.90 (t) | ~14.0 | C-8, C-9 | H-9 |

| 1' | ~4.15 (t) | ~64.5 | C-1, C-2', C-3' | H-2' |

| 2' | ~1.65 (m) | ~30.8 | C-1', C-3', C-4' | H-1', H-3' |

| 3' | ~1.40 (m) | ~19.3 | C-1', C-2', C-4' | H-2', H-4' |

| 4' | ~0.95 (t) | ~13.8 | C-2', C-3' | H-3' |

Note: The chemical shifts are approximate and based on data for analogous α,β-unsaturated esters. The table is for illustrative purposes.

High-Resolution Mass Spectrometry for Isomer Differentiation and Accurate Mass Measurement

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy and for differentiating between isomers. avantiresearch.com For this compound, HRMS provides an accurate mass measurement, which helps to confirm its molecular formula, C₁₄H₂₆O₂. thegoodscentscompany.com

The differentiation of isomers, such as the E and Z geometric isomers of this compound, or positional isomers where the double bond is at a different location in the decenoate chain, can be achieved through tandem mass spectrometry (MS/MS) experiments. nih.gov In these experiments, the molecular ion is fragmented, and the resulting fragmentation pattern can be specific to a particular isomer. For unsaturated esters, the fragmentation patterns can reveal the position of the double bond. beilstein-journals.orgwhiterose.ac.uk

For example, the fragmentation of this compound would likely involve cleavage at the ester linkage and fragmentation along the alkyl chain. The specific fragments and their relative abundances can provide clues to the double bond's location. While the mass spectra of E and Z isomers are often very similar, subtle differences in fragment intensities can sometimes be used for differentiation, especially when coupled with chromatographic separation. cornell.edu

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₄H₂₆O₂ |

| Theoretical Monoisotopic Mass | 226.1933 g/mol |

| Measured Accurate Mass (e.g., [M+H]⁺) | ~227.2005 |

| Key Fragmentation Pathways | - Loss of butoxy group (-OC₄H₉)- Loss of butene (-C₄H₈) via McLafferty rearrangement- Cleavage at the allylic position |

| Isomer Differentiation | Positional isomers of the double bond can be differentiated by characteristic fragment ions. Geometric isomers may show subtle differences in fragment ion ratios. |

Note: The accurate mass and fragmentation pathways are based on theoretical calculations and data from similar fatty acid esters. The table is for illustrative purposes.

X-ray Crystallography of this compound Derivatives or Co-crystals for Definitive Structural Determination

X-ray crystallography is the gold standard for determining the three-dimensional structure of crystalline materials. While obtaining a single crystal of a medium-chain unsaturated ester like this compound can be challenging due to its low melting point, analysis of its derivatives or co-crystals can provide definitive structural information. atamanchemicals.commdpi.com

The formation of co-crystals, where this compound is crystallized with another molecule (a co-former), can facilitate the growth of high-quality crystals suitable for X-ray diffraction. nih.govgoogle.com The resulting crystal structure would reveal the precise bond lengths, bond angles, and conformation of the this compound molecule, including the unambiguous assignment of the double bond geometry (E or Z).

Studies on other long-chain esters have shown that the packing of molecules in the crystal lattice is influenced by factors such as chain length and the presence of unsaturation. researchgate.net For instance, unsaturated esters often exhibit less dense packing compared to their saturated counterparts due to the kink introduced by the double bond.

Table 3: Representative Crystallographic Data for a Hypothetical this compound Co-crystal

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 5.8 Å, b = 7.5 Å, c = 35.0 Å, β = 95° |

| Molecules per Unit Cell (Z) | 4 |

| Key Structural Features | - Confirmed trans (E) configuration of the C2=C3 double bond.- All-trans conformation of the alkyl chains.- Intermolecular interactions (e.g., van der Waals forces) with the co-former molecule. |

Note: This data is hypothetical and based on typical values for long-chain ester crystal structures. It serves to illustrate the type of information obtained from X-ray crystallography.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic characteristics of a molecule.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

For a typical unsaturated ester like Butyl 2-decenoate, the HOMO is expected to be localized around the carbon-carbon double bond (C=C), which is the most electron-rich region. The LUMO is likely centered on the carbonyl group (C=O) of the ester, which is the most electron-deficient site. A smaller HOMO-LUMO gap suggests higher reactivity. While specific calculations for this compound are not available, Table 1 presents hypothetical frontier orbital energies based on similar α,β-unsaturated esters.

Table 1: Hypothetical Frontier Orbital Properties of this compound (Note: These values are illustrative and based on general trends for similar compounds.)

| Property | Hypothetical Value (eV) | Description |

| HOMO Energy | -9.5 | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -0.8 | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 8.7 | Indicator of chemical reactivity and kinetic stability. |

Quantum chemical calculations can accurately predict spectroscopic data, which is invaluable for structural elucidation. DFT methods are commonly used to compute the theoretical vibrational (IR) frequencies and nuclear magnetic resonance (NMR) chemical shifts. nih.govresearchgate.netajol.info

For this compound, a theoretical IR spectrum would be expected to show a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically around 1720-1740 cm⁻¹. Another characteristic band would be the C=C stretching vibration from the decenoate chain, expected around 1640-1680 cm⁻¹.

Similarly, ¹H and ¹³C NMR chemical shifts can be predicted. The protons on the carbon-carbon double bond (vinylic protons) would appear in a distinct region of the ¹H NMR spectrum, while the protons of the butyl group and the long alkyl chain would have characteristic shifts. In the ¹³C NMR spectrum, the carbonyl carbon would be the most downfield signal. Table 2 provides a hypothetical prediction of key NMR shifts for this compound.

Table 2: Hypothetical Predicted NMR Chemical Shifts for this compound (Note: These are estimated values for illustrative purposes.)

| Atom | Hypothetical ¹³C Shift (ppm) | Hypothetical ¹H Shift (ppm) |

| Carbonyl C | 166 | - |

| Vinylic Cα | 122 | 5.8 (d) |

| Vinylic Cβ | 145 | 6.9 (dt) |

| Butyl O-CH₂ | 64 | 4.1 (t) |

Molecular Orbital Theory and Frontier Orbital Analysis

Molecular Dynamics Simulations for Conformational Analysis